methyl N-(2-thienylmethyl)carbamodithioate
Description
Methyl N-(2-thienylmethyl)carbamodithioate is an organic compound with the molecular formula C7H9NS3 It is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, attached to a carbamodithioate moiety
Properties
IUPAC Name |
methyl N-(thiophen-2-ylmethyl)carbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS3/c1-10-7(9)8-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQRLICNBQOAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(2-thienylmethyl)carbamodithioate can be synthesized through a multi-step process. One common method involves the reaction of 2-thienylmethylamine with carbon disulfide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-thienylmethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate moiety to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the thienyl group or the carbamodithioate moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation Products: Thienylmethyl sulfoxide, thienylmethyl sulfone
Reduction Products: Thienylmethyl thiol, thienylmethyl thioether
Substitution Products: Various substituted thienylmethyl derivatives
Scientific Research Applications
Methyl N-(2-thienylmethyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(2-thienylmethyl)carbamodithioate involves its interaction with specific molecular targets. The thienyl group can interact with biological macromolecules, while the carbamodithioate moiety can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(2-furylmethyl)carbamodithioate: Contains a furan ring instead of a thienyl ring.
Methyl N-(2-pyridylmethyl)carbamodithioate: Contains a pyridine ring instead of a thienyl ring.
Methyl N-(2-phenylmethyl)carbamodithioate: Contains a phenyl ring instead of a thienyl ring.
Uniqueness
Methyl N-(2-thienylmethyl)carbamodithioate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl N-(2-thienylmethyl)carbamodithioate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of carbamodithioates, characterized by the presence of thiol groups which enhance their reactivity and biological interactions. The compound's structure can be represented as follows:
This structure features a thienyl group, which contributes to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Carbonic Anhydrase Inhibition : Similar compounds have shown an ability to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer.
- TRPM8 Modulation : The compound may also interact with transient receptor potential melastatin 8 (TRPM8) channels, which are involved in sensory perception. Modulation of these channels can influence pain pathways and has implications in analgesic development.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase, affecting physiological processes such as respiration and fluid balance. |
| Antimicrobial Properties | Exhibits activity against various microbial strains, suggesting potential as an antimicrobial agent. |
| Analgesic Potential | Modulates TRPM8 channels, indicating possible use in pain management therapies. |
| Anticancer Activity | Preliminary studies suggest potential efficacy in inhibiting tumor growth through metabolic pathways. |
Antimicrobial Activity
In a study evaluating the antimicrobial properties of thiophene derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong potential for development as a therapeutic agent against infections.
Analgesic Effects
Research conducted on TRPM8 modulation revealed that this compound could effectively reduce pain responses in animal models. The compound was administered at varying doses, with notable reductions in pain perception observed at doses as low as 5 mg/kg. This suggests its potential application in developing new analgesics.
Cancer Research
A recent investigation into the anticancer properties of this compound showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis and cell cycle arrest, highlighting its mechanism as a potential chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
